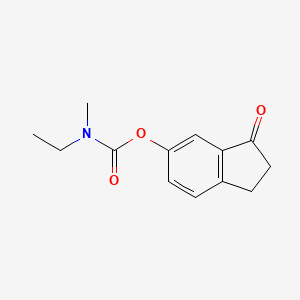
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to an indanone moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate typically involves the reaction of 3-oxoindan-5-yl chloride with methylethylcarbamic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Aplicaciones Científicas De Investigación
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The indanone moiety is known to interact with certain enzymes, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylcarbamic acid 3-oxoindan-5-yl ester
- Methylethylcarbamic acid 2-oxoindan-5-yl ester
- Propylcarbamic acid 3-oxoindan-5-yl ester
Uniqueness
3-Oxo-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(3-oxo-1,2-dihydroinden-5-yl) N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C13H15NO3/c1-3-14(2)13(16)17-10-6-4-9-5-7-12(15)11(9)8-10/h4,6,8H,3,5,7H2,1-2H3 |
Clave InChI |
DEXRDMVBOUGLGT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)OC1=CC2=C(CCC2=O)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

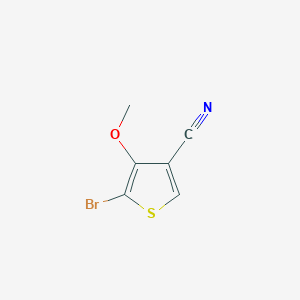
![Phosphinic acid, [(benzoylamino)methyl]phenyl-](/img/structure/B8623741.png)

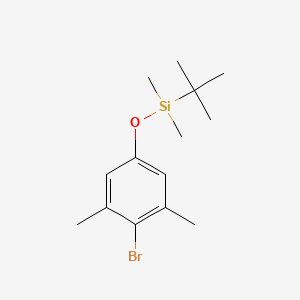
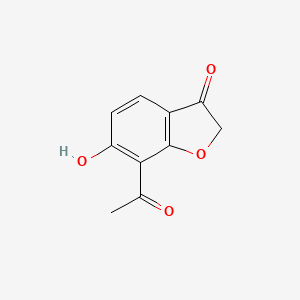


![tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate](/img/structure/B8623791.png)
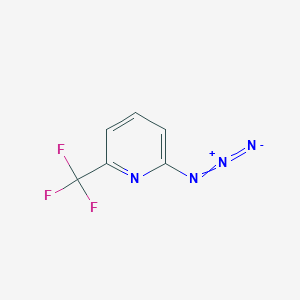
![4-Methylthiopyrido[2,3-d]pyrimidine](/img/structure/B8623799.png)
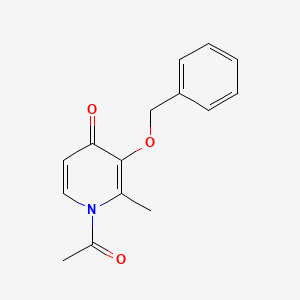
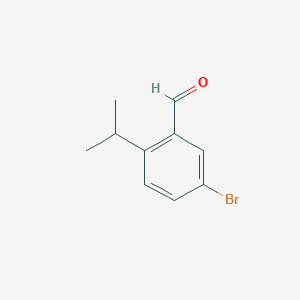
![Ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8623829.png)
![[2-tert-Butyl-4-(4-fluorophenyl)-5-phenylfuran-3-yl]methanol](/img/structure/B8623835.png)
